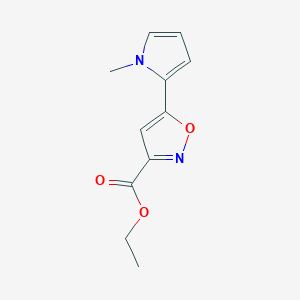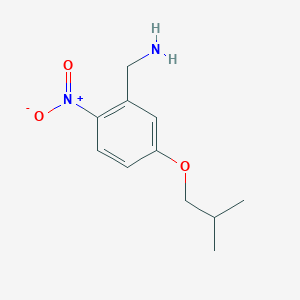
5-Bromo-4-(2,6-dichloro-3-methylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022699 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022699 involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The preparation method is designed to ensure high yield and purity of the final product. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of MFCD33022699 is carried out on a large scale, utilizing advanced technologies and equipment. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet demand. The industrial production methods also focus on minimizing environmental impact and ensuring the safety of workers involved in the process.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33022699 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions
The reactions involving MFCD33022699 typically require specific reagents and conditions to proceed efficiently. Common reagents include oxidizing agents, reducing agents, and nucleophiles, depending on the type of reaction being carried out. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of MFCD33022699 depend on the specific reaction pathway and conditions used
Applications De Recherche Scientifique
MFCD33022699 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a reagent and intermediate in the synthesis of other compounds, contributing to the development of new materials and chemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: MFCD33022699 is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in industrial processes, such as the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of MFCD33022699 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target molecules, altering their function and triggering a cascade of biochemical events. These interactions can lead to various physiological and pharmacological effects, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
MFCD33022699 can be compared with other similar compounds to highlight its uniqueness and advantages:
Similar Compounds: Compounds with similar structures and properties include those with analogous functional groups and chemical backbones.
Uniqueness: MFCD33022699 stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its ability to undergo diverse chemical reactions and its wide range of scientific research applications make it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C11H7BrCl2N2O |
|---|---|
Poids moléculaire |
333.99 g/mol |
Nom IUPAC |
5-bromo-4-(2,6-dichloro-3-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrCl2N2O/c1-5-2-3-6(13)8(9(5)14)10-11(12)16-7(4-17)15-10/h2-4H,1H3,(H,15,16) |
Clé InChI |
OHBZCZZWHNHKRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Cl)C2=C(NC(=N2)C=O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


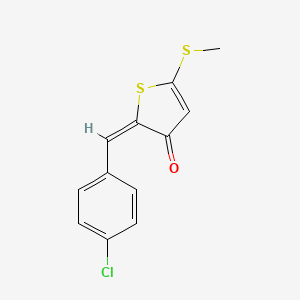

![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

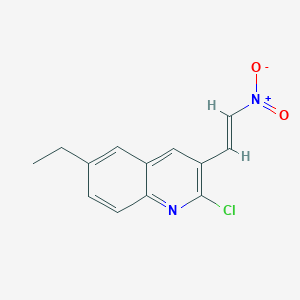
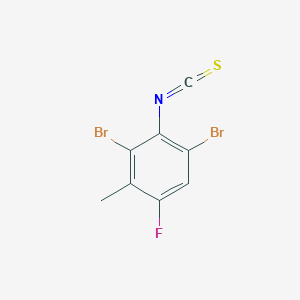
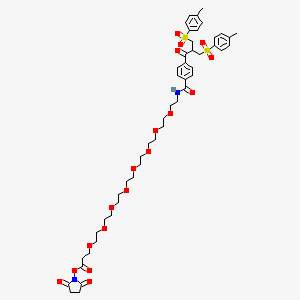
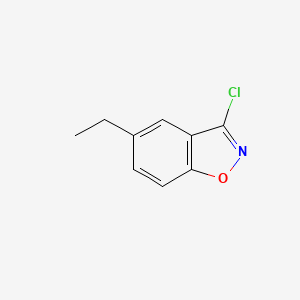
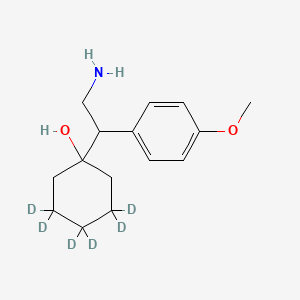
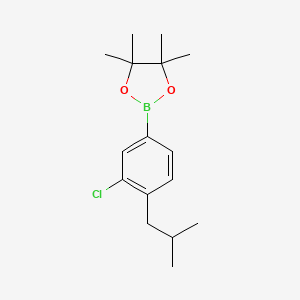
![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)
